Cas no 1286718-91-9 (2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine)
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine
- VU0533301-1
- 1286718-91-9
- F6142-0082
- AKOS024533558
-
- Inchi: 1S/C11H18N6O2/c1-2-15-4-3-5-16(7-6-15)11-13-8-9(17(18)19)10(12)14-11/h8H,2-7H2,1H3,(H2,12,13,14)
- InChI Key: STXSWNHTYWYHOJ-UHFFFAOYSA-N
- SMILES: C1(N2CCCN(CC)CC2)=NC=C([N+]([O-])=O)C(N)=N1
Computed Properties
- Exact Mass: 266.14912384g/mol
- Monoisotopic Mass: 266.14912384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 104Ų
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6142-0082-2μmol |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-5μmol |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-10μmol |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-20μmol |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-1mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-2mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-3mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-4mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-5mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6142-0082-10mg |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine |
1286718-91-9 | 10mg |
$118.5 | 2023-09-09 |
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine
Introduction to 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine (CAS No. 1286718-91-9)
2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine, with the CAS number 1286718-91-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The chemical structure of 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine consists of a pyrimidine core substituted with a nitro group at the 5-position and an ethyl-substituted diazepane moiety at the 2-position. The diazepane ring is a seven-membered heterocyclic compound that provides flexibility and potential binding interactions with biological targets. The nitro group, on the other hand, is known for its ability to undergo reduction, which can lead to the formation of reactive intermediates that may contribute to the compound's biological activity.
Recent research has focused on the potential therapeutic applications of 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine. Studies have shown that this compound exhibits potent antiviral activity against a range of viral pathogens, including influenza viruses and herpes simplex viruses. The mechanism of action is thought to involve the inhibition of viral replication through interference with key viral enzymes or pathways. Additionally, preliminary data suggest that this compound may have antiproliferative effects on certain cancer cell lines, making it a potential lead for the development of novel anticancer agents.
In terms of pharmacokinetics, 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine has been found to have favorable absorption and distribution properties. It is rapidly absorbed following oral administration and distributes well into various tissues. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites. The elimination half-life is moderate, allowing for once-daily dosing regimens in preclinical studies.
The safety profile of 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine has been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses. However, some adverse effects have been observed at higher doses, including mild gastrointestinal disturbances and transient elevations in liver enzymes. These findings highlight the importance of further safety and toxicity studies to ensure its safe use in clinical settings.
The potential clinical applications of 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine are diverse and promising. In addition to its antiviral and anticancer properties, recent research has explored its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may be useful in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
To further advance the development of 2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amnine, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Techniques such as structure-based drug design and high-throughput screening are being employed to identify derivatives with improved pharmacological properties. Additionally, efforts are underway to develop prodrugs that can improve the bioavailability and reduce potential side effects.
In conclusion, 2-(4-Ethyl-1,4-diazepan-l-y])-5-nitropyrimidin-l -amine (CAS No. 1286718 -9l -9) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and drug discovery programs. As research continues to uncover new insights into its mechanisms of action and biological effects, this compound may play a significant role in addressing unmet medical needs in various disease areas.
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